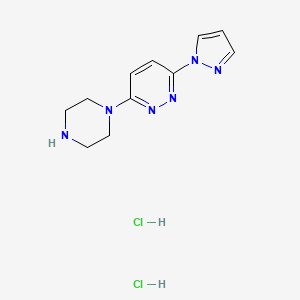
3-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine dihydrochloride is a heterocyclic compound that features a pyridazine ring substituted with piperazine and pyrazole groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine dihydrochloride typically involves the functionalization of pyridazine derivatives. One common method involves the reaction of 3-chloropyridazine with piperazine and pyrazole under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
3-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of substituted pyridazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-pyrazol-1-yl)pyridine: Similar structure but lacks the piperazine group.
1-(benzyl)-1H-1,2,3-triazol-4-yl (piperazin-1-yl)methanone: Contains both piperazine and triazole groups.
Uniqueness
3-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine dihydrochloride is unique due to the presence of both piperazine and pyrazole groups on the pyridazine ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C11H16Cl2N6 |
|---|---|
Peso molecular |
303.19 g/mol |
Nombre IUPAC |
3-piperazin-1-yl-6-pyrazol-1-ylpyridazine;dihydrochloride |
InChI |
InChI=1S/C11H14N6.2ClH/c1-4-13-17(7-1)11-3-2-10(14-15-11)16-8-5-12-6-9-16;;/h1-4,7,12H,5-6,8-9H2;2*1H |
Clave InChI |
IGCRALYLICUTFT-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=NN=C(C=C2)N3C=CC=N3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,4R)-3-Hexyl-4-[(2S)-2-hydroxypentadecyl]-2-oxetanone](/img/structure/B13449079.png)
![1-Azabicyclo[3.2.1]octan-4-one hydrochloride](/img/structure/B13449084.png)
![Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride](/img/structure/B13449088.png)
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid](/img/structure/B13449089.png)
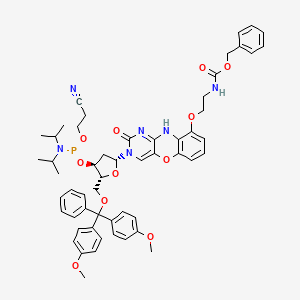
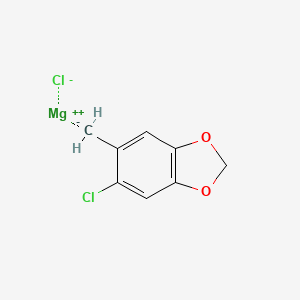

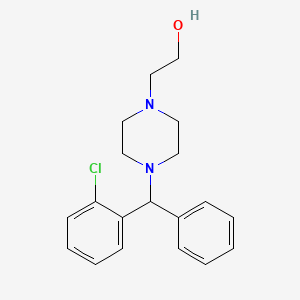
![Iodonium, phenyl[(trimethylsilyl)ethynyl]-](/img/structure/B13449135.png)
![Methyl 4-{[methyl(prop-2-yn-1-yl)amino]methyl}benzoate hydrochloride](/img/structure/B13449143.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-2-tert-butoxycarbonylaminopropionic acid methyl ester](/img/structure/B13449144.png)
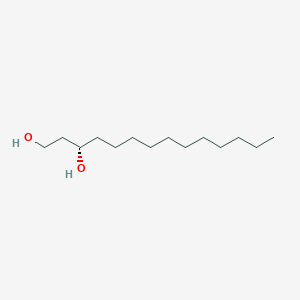
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-cyano-2-methylideneethyl)carbamate](/img/structure/B13449149.png)
![7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III (4S, 5S)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazolidinecarboxylate](/img/structure/B13449151.png)
